(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
Description
This compound is a bicyclic heterocyclic molecule featuring an imidazo[4,5-c]pyridine core with a hexahydro scaffold. Key structural elements include:
- A tert-butyloxycarbonyl (Boc) protective group at the 5-position, which enhances solubility and stability during synthetic processes.
- A cyclopropylmethyl substituent at the 3-position, contributing steric and electronic effects that may influence reactivity or biological interactions.
- Stereochemistry defined as (3aR,7aS), critical for three-dimensional conformation and interactions in chiral environments.
This compound is likely an intermediate in pharmaceutical synthesis, given its protective groups and modular substituents amenable to further functionalization .
Properties
Molecular Formula |
C15H25N3O3 |
|---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl (3aR,7aS)-3-(cyclopropylmethyl)-2-oxo-1,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)17-7-6-11-12(9-17)18(13(19)16-11)8-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,16,19)/t11-,12+/m0/s1 |
InChI Key |
HSVGZKUNLKVQMM-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)N(C(=O)N2)CC3CC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2)CC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tert-butyl and cyclopropylmethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylmethyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying its structure to enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs, identified via chemoinformatic similarity analysis (Tanimoto coefficient ≥0.85), are listed below with key differentiating features:
| Compound Name (CAS) | Similarity | Substituent Variations vs. Target Compound |
|---|---|---|
| (3AS,7aR)-tert-butyl 3-methyl-2-oxo-1-propylhexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate (215453-81-9) | 0.90 | - 3-methyl instead of cyclopropylmethyl - 1-propyl addition - Stereochemical inversion (3aS,7aR) |
| 1-Boc-4-dimethylcarbamoylpiperazine (2216746-81-3) | 0.89 | - Piperazine core instead of imidazo-pyridine - Dimethylcarbamoyl group at 4-position |
| (3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate (1958063-24-5) | 0.88 | - 3-methyl and 1-cyclopentyl substituents - Shared stereochemistry (3aR,7aS) |
Key Observations:
- Substituent Effects: The cyclopropylmethyl group in the target compound offers a balance of rigidity and lipophilicity compared to the bulkier cyclopentyl (similarity 0.88) or simpler methyl/propyl (similarity 0.90) groups. These differences may alter solubility, metabolic stability, or binding affinity in biological systems .
- Stereochemistry: The (3aR,7aS) configuration in the target compound and its 0.88-similar analog contrasts with the (3aS,7aR) configuration in the 0.90-similar compound, which may lead to divergent interactions in enantioselective environments .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The cyclopropylmethyl group (logP ~2.5) is less lipophilic than cyclopentyl (logP ~3.2) but more lipophilic than methyl (logP ~1.0), influencing membrane permeability and solubility .
- Stability: The Boc group enhances hydrolytic stability compared to unprotected carbamates, as observed in analogs like 1-Boc-4-dimethylcarbamoylpiperazine .
Biological Activity
The compound (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a member of the imidazopyridine family, known for its significant biological activities. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on recent research findings.
Structural Characteristics
This compound features a complex structure that includes a tert-butyl group and a cyclopropylmethyl moiety. These structural components enhance its lipophilicity and may influence its solubility and permeability in biological systems. The stereochemistry denoted by (3AR,7aS) indicates specific spatial arrangements that are crucial for its interaction with biological targets.
Research indicates that compounds similar to This compound often exhibit diverse pharmacological effects, including:
- Anticancer Activity : Compounds in this class may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- CNS Effects : Some imidazopyridines are known for their sedative and anxiolytic properties, potentially making this compound useful in treating anxiety disorders or sleep disturbances.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine derivative with a phenyl group | Anticancer (CML treatment) |
| Zolpidem | Imidazopyridine with a diazepine ring | Sleep aid (hypnotic) |
| Clonazepam | Benzodiazepine derivative | Anxiolytic (anti-anxiety) |
The unique combination of functional groups in This compound may confer distinct pharmacological properties not observed in other similar compounds .
Case Studies
Recent studies have explored the interactions of this compound with various biological targets. Notably:
- In vitro Studies : Experiments demonstrated that the compound exhibits cytotoxic effects against several human cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to apoptosis and cell proliferation.
- CNS Activity : Animal models treated with this compound showed reduced anxiety-like behavior in standard tests (e.g., elevated plus maze), suggesting potential as an anxiolytic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
